
(2-t-Butoxy-4-fluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a tert-butoxy group and a fluorine atom on the phenyl ring, enhancing its reactivity and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-4-fluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient stirring and temperature control
Purification: Filtration to remove unreacted magnesium and by-products
Storage: The final product is stored in sealed containers under an inert atmosphere to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Alkyl Halides: Methyl iodide, ethyl bromide
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: Tetrahydrofuran, diethyl ether
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Biaryl Compounds: From Suzuki-Miyaura coupling reactions
Applications De Recherche Scientifique
(2-tert-butoxy-4-fluorophenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex molecules through carbon-carbon bond formation.
Pharmaceuticals: Synthesis of intermediates for drug development.
Materials Science: Preparation of functionalized materials with specific properties.
Catalysis: Used as a reagent in catalytic processes to enhance reaction efficiency.
Mécanisme D'action
The mechanism of action of (2-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and aryl halides. The pathways involved are:
Formation of Carbon-Carbon Bonds: Through nucleophilic addition or substitution.
Catalytic Cycles: Involving palladium or nickel catalysts in coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
(2-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom increases the electron-withdrawing effect, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrFMgO |
|---|---|
Poids moléculaire |
271.41 g/mol |
Nom IUPAC |
magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CMQHINWPDUDXOU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
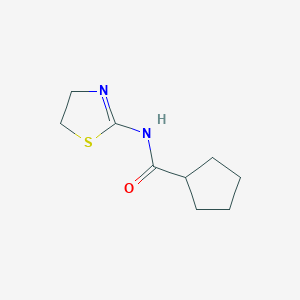
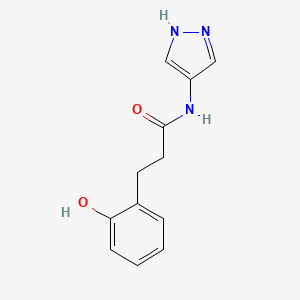

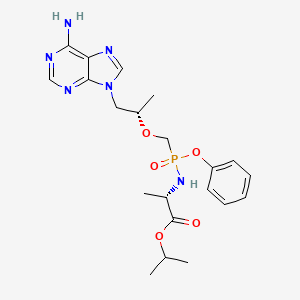
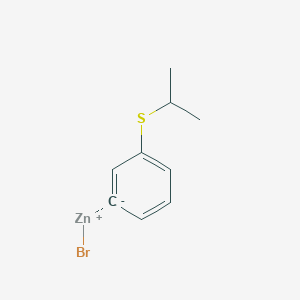
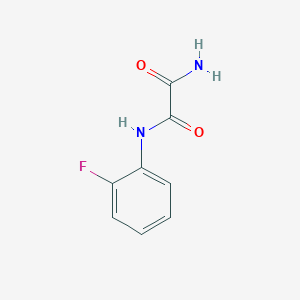

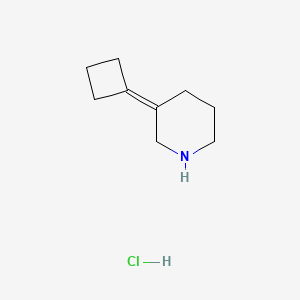

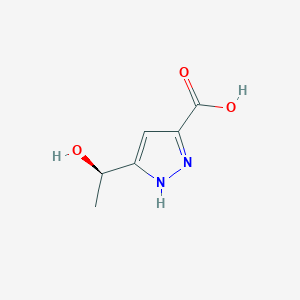
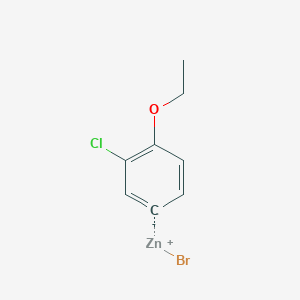
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
